molecular formula C14H21N B13299997 N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13299997
M. Wt: 203.32 g/mol
InChI Key: GNOCQBSFZCYJQB-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine is an organic compound characterized by its unique structure, which includes an indane moiety and a dimethylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2,2-dimethylpropylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various pathways. The indane moiety may contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Shares the dimethylpropylamine group but differs in the core structure.

    2,2-Dimethylpropane-1,3-diol: Similar in having a dimethylpropyl group but differs in functional groups and overall structure.

Uniqueness

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine is unique due to its combination of the indane moiety and the dimethylpropylamine group. This structural arrangement imparts specific chemical properties, making it valuable in various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C14H21N/c1-14(2,3)10-15-13-8-7-11-5-4-6-12(11)9-13/h7-9,15H,4-6,10H2,1-3H3

InChI Key

GNOCQBSFZCYJQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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